methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
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Overview
Description
Methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazine ring, an ethoxycarbonyl group, and a phenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Ethoxycarbonyl)phenyl)-5-imino-3-phenylhydantoin: This compound shares the ethoxycarbonyl and imino groups but has a different core structure.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles, it has a similar functional group but a different overall structure.
Uniqueness
Methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to its combination of functional groups and the presence of the thiazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H24N2O5S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 2-(4-ethoxycarbonylphenyl)imino-3-(3-methylbutyl)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-5-27-18(24)14-6-8-15(9-7-14)21-20-22(11-10-13(2)3)17(23)12-16(28-20)19(25)26-4/h6-9,12-13H,5,10-11H2,1-4H3 |
InChI Key |
QGTHABNITXRZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CCC(C)C |
Origin of Product |
United States |
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